molecular formula C12H9F3N2O4S2 B14203598 N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide CAS No. 833455-63-3

N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide

Cat. No.: B14203598
CAS No.: 833455-63-3
M. Wt: 366.3 g/mol
InChI Key: JDUAPUNMRHXADZ-UHFFFAOYSA-N
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Description

N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a phenylsulfonyl group attached to a pyridine ring, along with a trifluoromethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro moiety into the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethanesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted sulfonamides. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.

Mechanism of Action

The mechanism by which N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethanesulfonamide moiety enhances the compound’s binding affinity and selectivity towards COX-2.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide is unique due to its combination of a phenylsulfonyl group and a pyridine ring, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes.

Properties

CAS No.

833455-63-3

Molecular Formula

C12H9F3N2O4S2

Molecular Weight

366.3 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C12H9F3N2O4S2/c13-12(14,15)23(20,21)17-10-6-7-16-8-11(10)22(18,19)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

JDUAPUNMRHXADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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